3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid
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Overview
Description
3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylbutenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with isobutyraldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but lacks the double bond and dimethyl groups.
4-Chlorocinnamic acid: Contains a similar chlorophenyl group but has a different carbon backbone.
4-Chlorophenylacetic acid: Another related compound with a different carbon chain structure.
Uniqueness
3-(4-Chlorophenyl)-2,2-dimethylbut-3-enoic acid is unique due to its specific structural features, including the presence of both a chlorophenyl group and a dimethylbutenoic acid moiety.
Properties
Molecular Formula |
C12H13ClO2 |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylbut-3-enoic acid |
InChI |
InChI=1S/C12H13ClO2/c1-8(12(2,3)11(14)15)9-4-6-10(13)7-5-9/h4-7H,1H2,2-3H3,(H,14,15) |
InChI Key |
HLLLEVUORGKNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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